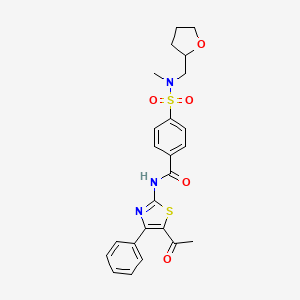
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with various sulfonamide and amide linkages. The methodologies often include standard organic synthesis techniques such as refluxing in solvent systems, followed by purification processes like crystallization or chromatography.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds with similar thiazole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested at a concentration of 1 µg/mL, demonstrating significant antibacterial effects .
| Compound | Target Organism | Activity |
|---|---|---|
| N-(5-acetyl-4-phenylthiazol-2-yl) | S. aureus | Significant antibacterial activity |
| N-(5-acetyl-4-phenylthiazol-2-yl) | E. coli | Significant antibacterial activity |
Anticancer Activity
The anticancer properties of thiazole derivatives are also well-documented. For example, compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl) have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. Notably, some derivatives have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings suggest that:
- Substituent Variations : The presence of specific substituents on the thiazole ring enhances cytotoxicity and antimicrobial efficacy. For instance, methyl and phenyl groups at certain positions are crucial for activity .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its binding affinity and biological effectiveness .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Evren et al. (2019) : This study synthesized novel thiazole derivatives and demonstrated their strong selectivity against various cancer cell lines, highlighting the potential for developing targeted therapies .
- Prajapati et al. (2011) : Evaluated a series of thiazole amides for their antibacterial and antifungal activities, finding promising results against both E. coli and Aspergillus niger .
- Recent Advances : Ongoing research continues to explore modifications to the thiazole scaffold to improve efficacy against resistant strains of bacteria and cancer cells .
Propiedades
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-16(28)22-21(17-7-4-3-5-8-17)25-24(33-22)26-23(29)18-10-12-20(13-11-18)34(30,31)27(2)15-19-9-6-14-32-19/h3-5,7-8,10-13,19H,6,9,14-15H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBKPFHMPRFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














